BenchChemオンラインストアへようこそ!

1-benzyl-2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one

Lipophilicity Drug-like properties Physicochemical profiling

This 1-benzyl-2,3-dimethyl derivative is the lipophilic, CNS-optimized member of the pyrimido[1,2-a]benzimidazol-4(1H)-one family. With logP 3.77 and PSA 25.74 Ų, it occupies a favorable CNS MPO space that the N1-unsubstituted analog (logP 2.87) cannot reach. The benzyl group introduces a ~0.9 logP unit increase and distinct solubility characteristics (logSw −3.987), directly impacting blood-brain barrier permeability potential. Procure this precise chemotype—not a generic substitute—to ensure valid structure-activity relationship conclusions in neurological target, antimicrobial, and kinase selectivity screening campaigns.

Molecular Formula C19H17N3O
Molecular Weight 303.4 g/mol
Cat. No. B4576903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one
Molecular FormulaC19H17N3O
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESCC1=C(N(C2=NC3=CC=CC=C3N2C1=O)CC4=CC=CC=C4)C
InChIInChI=1S/C19H17N3O/c1-13-14(2)21(12-15-8-4-3-5-9-15)19-20-16-10-6-7-11-17(16)22(19)18(13)23/h3-11H,12H2,1-2H3
InChIKeyWGBOGMSIYMYTSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 18 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one — Compound Class and Foundational Context for Scientific Procurement


1-Benzyl-2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one (C₁₉H₁₇N₃O, MW 303.36 g/mol, CAS 896670-84-1) is a heterocyclic small molecule belonging to the pyrimido[1,2-a]benzimidazole family, a class recognized for a broad spectrum of biological activities including antimicrobial and anticancer properties [1]. The compound features a fused pyrimidine–benzimidazole core with a benzyl substituent at N1 and methyl groups at C2 and C3, positioning it as a lipophilic, substituted tetracyclic lactam that is commercially available as a screening compound . Its physicochemical profile — notably logP 3.77 and polar surface area 25.74 Ų — distinguishes it from less substituted analogs and informs its potential utility in drug discovery programs requiring balanced permeability and solubility characteristics.

Why 1-Benzyl-2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one Cannot Be Replaced by Unsubstituted or Mono-Substituted Analogs in Discovery Programmes


Within the pyrimido[1,2-a]benzimidazole chemotype, biological activity and drug-like properties are exquisitely sensitive to the nature and position of substituents on the tetracyclic scaffold [1]. The N1-benzyl group present in this compound introduces a substantial increase in lipophilicity and molecular volume compared to the commonly available 2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one (CAS 877798-45-3, MW 213.24 g/mol, logP 2.87) . This structural modification alters predicted aqueous solubility by approximately one log unit (logSw −3.987 versus an estimated −2.9 for the N1-unsubstituted analog) and raises the logP by 0.90 units . Consequently, generic substitution with simpler analogs would yield a different permeability–solubility profile and, based on class-level structure–activity relationships, a potentially divergent biological target engagement pattern [1].

Quantified Evidence of Differentiation for 1-Benzyl-2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one Relative to Closest Analogs


Enhanced Lipophilicity (logP) Versus N1-Unsubstituted 2,3-Dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one

The target compound exhibits a logP of 3.77, which is 0.90 log units higher than that of the direct N1-unsubstituted analog 2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one (logP 2.87) . This increase corresponds to an approximately eight-fold greater partition into octanol at equilibrium, indicating substantially enhanced membrane permeability potential.

Lipophilicity Drug-like properties Physicochemical profiling

Reduced Predicted Aqueous Solubility (logSw) Versus N1-Unsubstituted 2,3-Dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one

The predicted aqueous solubility of the target compound (logSw −3.987, corresponding to approximately 1.0 × 10⁻⁴ M) is approximately one log unit lower than the estimated value for the N1-unsubstituted analog (∼−2.9, ≈1.3 × 10⁻³ M) . This difference reflects the hydrophobic contribution of the benzyl substituent.

Aqueous solubility Drug-likeness Physicochemical profiling

Minimal Polar Surface Area (25.74 Ų) Supporting Membrane Permeation Compared to N1-Unsubstituted Analog

With a calculated polar surface area of 25.74 Ų, the target compound falls well below the 90 Ų threshold commonly associated with good oral absorption, a property shared with the N1-unsubstituted analog . However, the benzyl group contributes additional hydrophobic surface area without increasing PSA, which may enhance passive membrane flux relative to the smaller analog while maintaining a favorable PSA profile.

Polar surface area Membrane permeability Oral bioavailability

Class-Level Biological Activity Potential: Pyrimido[1,2-a]benzimidazoles as Privileged Scaffolds

The pyrimido[1,2-a]benzimidazole scaffold has been validated in multiple primary studies as a source of anti-leukemic agents (e.g., compound 5h with GI₅₀ 0.35–9.43 µM across NCI-60 panel), USP5/MYCN inhibitors (IC₅₀ ≤ 2 µM against neuroblastoma), and broad-spectrum antimicrobials [1][2][3]. The 1-benzyl-2,3-dimethyl substitution pattern represents a distinct chemical space within this scaffold that has not yet been extensively explored in published SAR campaigns, offering a novel vector for hit expansion.

Anticancer Antimicrobial Kinase inhibition

Molecular Weight-Driven Differentiation (303.36 vs. 213.24 g/mol) Relative to N1-Unsubstituted Analog

The addition of the N1-benzyl group increases the molecular weight from 213.24 g/mol (2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one) to 303.36 g/mol, a difference of 90.12 g/mol . This shift moves the compound from fragment-like chemical space (MW < 250) into lead-like territory (MW 250–350), where it is more suitable for target-based screening rather than fragment-based approaches.

Molecular weight Lead-likeness Fragment-based screening

High-Priority Procurement and Application Scenarios for 1-Benzyl-2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one


CNS Drug Discovery: Blood-Brain Barrier Penetration Screening

With a logP of 3.77, polar surface area of 25.74 Ų, and low hydrogen-bond acceptor count (3), this compound occupies a favorable region of the CNS MPO (Multiparameter Optimization) space . Medicinal chemistry teams pursuing neurological targets (e.g., neurodegenerative disease, neuro-oncology) should prioritize this compound over the less lipophilic N1-unsubstituted analog (logP 2.87) for initial blood-brain barrier permeability assessment .

Antimicrobial Lead Optimization Starting Point

The pyrimido[1,2-a]benzimidazole scaffold has demonstrated antimicrobial MIC values ranging from 12.5 to 250 µg/mL against S. aureus and E. coli . The 1-benzyl substitution may further modulate bacterial membrane penetration due to increased lipophilicity, justifying procurement for systematic minimum inhibitory concentration testing against Gram-positive and Gram-negative panels . Head-to-head comparison with the N1-unsubstituted analog in the same assay panel is recommended to quantify the contribution of the benzyl group.

Kinase Inhibitor Screening in Oncology Programs

Class precedent establishes that pyrimido[1,2-a]benzimidazoles can inhibit clinically relevant kinases including BMX and bind to USP5 (Kd = 0.47 µM) . This specific derivative, with its unique 1-benzyl-2,3-dimethyl substitution, represents an underexplored vector for kinase selectivity profiling against a broad panel (e.g., 338-kinase screen) and should be included in focused libraries targeting leukemia, neuroblastoma, or other kinase-driven malignancies .

Physicochemical Property Benchmarking for in Silico Model Validation

The measured logP (3.77) and predicted logSw (−3.987) provide a well-defined reference point for validating in silico ADMET prediction models . Compared to the simpler 2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one (logP 2.87, estimated logSw ≈ −2.9), this compound presents a clear chemical perturbation (addition of a benzyl group) whose effect on chromatographic hydrophobicity and thermodynamic solubility can be used to benchmark computational predictions . Procurement for physical property measurement campaigns is therefore warranted.

Quote Request

Request a Quote for 1-benzyl-2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.